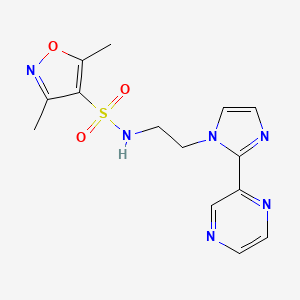

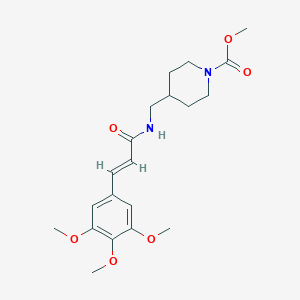

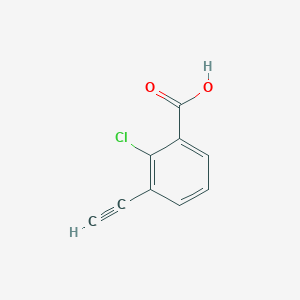

(E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole carbohydrazide compounds involves a series of steps, including condensation reactions under specific conditions. For example, the synthesis of similar pyrazole derivatives has been achieved by reacting adamantane-1-carbohydrazide with heterocyclic aldehydes, yielding products with significant yields and demonstrating the adaptability of this chemical framework for various substituents (El-Emam et al., 2012). Such synthetic approaches highlight the versatility and potential of these compounds for further chemical modifications and applications.

Molecular Structure Analysis

The molecular structure of pyrazole carbohydrazides has been elucidated through spectroscopic methods and X-ray crystallography, providing insights into their conformation and electronic structure. Studies on similar compounds, like N′-heteroarylidene-1-carbohydrazide derivatives, have utilized techniques like 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction to reveal asymmetrical charge distributions and the presence of polar contacts, affecting their crystalline state and electronic properties (Al-Wahaibi et al., 2020).

Chemical Reactions and Properties

The reactivity and stability of these compounds can be influenced by their molecular structure, as indicated by studies involving molecular docking and Density Functional Theory (DFT) calculations. For instance, vibrational spectroscopy and DFT studies on similar molecules have provided insights into their reactivity, stability in solution, and interaction with biological targets, suggesting potential medicinal applications (Karrouchi et al., 2020).

Physical Properties Analysis

The physical properties of pyrazole carbohydrazides, including solubility and melting points, can vary based on their molecular structure and substituents. Research has shown that these compounds exhibit a range of solubilities and physical states, influenced by their specific chemical makeup and intermolecular interactions within their crystal lattice (D'yachenko et al., 2019).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are critical for the application of these compounds. Studies have shown that the electronic structure, particularly the distribution of electron density and the presence of functional groups, significantly influences these properties. For example, the electron density difference maps and theoretical studies have provided insights into the electron flow within the molecule during light absorption, indicating their potential as chemosensors (Naik & Revankar, 2018).

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structures similar to "(E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized through various spectroscopic methods. For instance, the synthesis of N′-heteroarylidene-1-carbohydrazide derivatives has been achieved through the condensation of adamantane-1-carbohydrazide with appropriate heterocyclic aldehydes. These compounds were characterized by 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies, and single crystal X-ray diffraction, complemented with density functional theory (DFT) calculations (Al-Wahaibi et al., 2020).

Antimicrobial and Antitumor Activities

The synthesized adamantane derivatives have shown significant antimicrobial and antitumor activities. For example, novel adamantane-pyrazole and hydrazone hybridized compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, displaying promising IC50 values. These compounds have also been studied for their inhibitory activity against carbonic anhydrase enzymes, with molecular docking simulations providing insights into their potential mechanisms of action (Wassel et al., 2021).

Broad-Spectrum Antibacterial Candidates

Adamantane derivatives have also been identified as broad-spectrum antibacterial candidates, showing potent antibacterial activity with minimal inhibitory concentration (MIC) values. These compounds exhibit weak or moderate antifungal activity against pathogenic fungi like Candida albicans, indicating their potential as new therapeutic agents for treating bacterial infections (Al-Wahaibi et al., 2020).

Molecular Docking and Antidiabetic Potential

Molecular docking studies have been conducted to explore the interaction between these compounds and various proteins, revealing potential antidiabetic properties. For example, docking results have suggested that certain synthesized compounds could be designed as potential anti-diabetic agents, highlighting their versatility and potential for therapeutic applications (Karrouchi et al., 2021).

properties

IUPAC Name |

5-(1-adamantyl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-2-4-18-5-3-6-19(22(18)29)14-25-28-23(30)20-10-21(27-26-20)24-11-15-7-16(12-24)9-17(8-15)13-24/h2-3,5-6,10,14-17,29H,1,4,7-9,11-13H2,(H,26,27)(H,28,30)/b25-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDQXNWHJAQXHP-AFUMVMLFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)

![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)

![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzoxazole-6-carboxylic acid](/img/structure/B2494752.png)

![2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2494762.png)